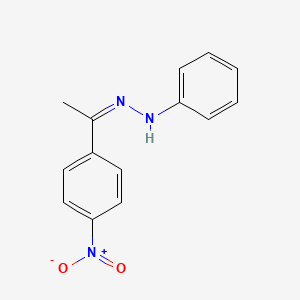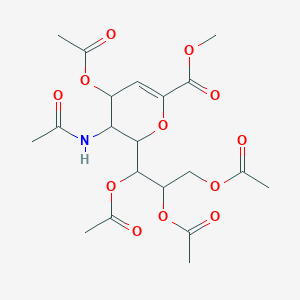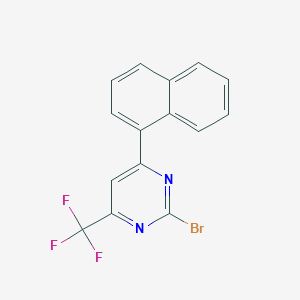
2-Bromo-6-(1-naphthyl)-4-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-(1-naphthyl)-4-(trifluoromethyl)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. This particular compound is characterized by the presence of a bromine atom, a naphthyl group, and a trifluoromethyl group attached to the pyrimidine ring, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(1-naphthyl)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination of the pyrimidine ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Attachment of the Naphthyl Group: The naphthyl group can be introduced via a Suzuki coupling reaction between a naphthylboronic acid and the brominated pyrimidine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Bromo-6-(1-naphthyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form pyrimidine N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: The naphthyl group can participate in coupling reactions such as Suzuki, Heck, or Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Pyrimidine N-oxides.
Reduction Products: Dihydropyrimidines.
科学的研究の応用
2-Bromo-6-(1-naphthyl)-4-(trifluoromethyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-Bromo-6-(1-naphthyl)-4-(trifluoromethyl)pyrimidine depends on its application:
Medicinal Chemistry: The compound may inhibit specific enzymes or receptors involved in disease pathways. For example, it can act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby blocking their activity.
Biological Research: It can interact with proteins or nucleic acids, altering their function or stability.
類似化合物との比較
Similar Compounds
2-Bromo-4-(trifluoromethyl)pyrimidine: Lacks the naphthyl group, making it less hydrophobic.
6-(1-Naphthyl)-4-(trifluoromethyl)pyrimidine: Lacks the bromine atom, affecting its reactivity in substitution reactions.
2-Bromo-6-(1-naphthyl)pyrimidine: Lacks the trifluoromethyl group, impacting its electronic properties.
Uniqueness
2-Bromo-6-(1-naphthyl)-4-(trifluoromethyl)pyrimidine is unique due to the combination of the bromine atom, naphthyl group, and trifluoromethyl group, which together impart distinct chemical properties such as increased hydrophobicity, reactivity, and electronic effects. These properties make it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C15H8BrF3N2 |
|---|---|
分子量 |
353.14 g/mol |
IUPAC名 |
2-bromo-4-naphthalen-1-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C15H8BrF3N2/c16-14-20-12(8-13(21-14)15(17,18)19)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H |
InChIキー |
JDOJWPOFHXYUHV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=NC(=N3)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


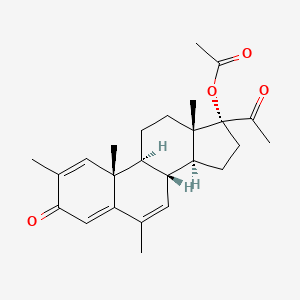

![8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713703.png)
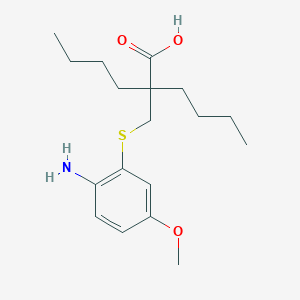
![7,7'-Oxydithieno[3,2-b]pyridine](/img/structure/B13713705.png)

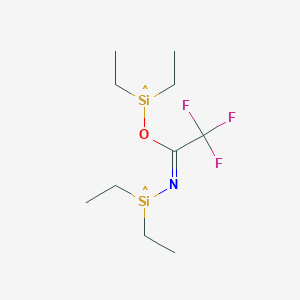
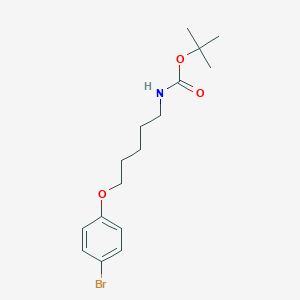
![(Z,2S,9S)-9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undec-6-en-1-ol](/img/structure/B13713731.png)
